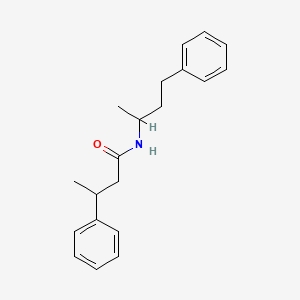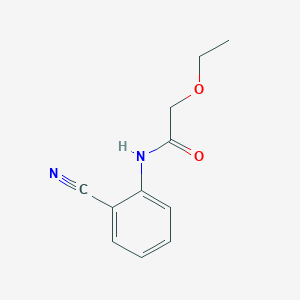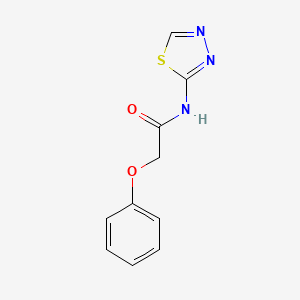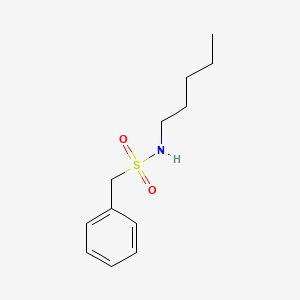
3-phenyl-N-(4-phenylbutan-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(4-phenylbutan-2-yl)butanamide is an organic compound with a complex structure that includes phenyl and butanamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4-phenylbutan-2-yl)butanamide typically involves the reaction of 4-phenylbutan-2-amine with 3-phenylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(4-phenylbutan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-phenyl-N-(4-phenylbutan-2-yl)butanamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(4-phenylbutan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-N-(4-phenylbutan-2-yl)butanamide
- N-(4-phenylbutan-2-yl) 3-oxobutanamide
- Fenofibrate
Uniqueness
3-phenyl-N-(4-phenylbutan-2-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-phenyl-N-(4-phenylbutan-2-yl)butanamide |
InChI |
InChI=1S/C20H25NO/c1-16(19-11-7-4-8-12-19)15-20(22)21-17(2)13-14-18-9-5-3-6-10-18/h3-12,16-17H,13-15H2,1-2H3,(H,21,22) |
InChI Key |
DBZJGQXPYGNZGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC(C)C2=CC=CC=C2 |
solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11173442.png)
![3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11173445.png)

![2-(2-chloro-6-fluorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11173452.png)

![1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11173463.png)
![N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11173467.png)
![2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11173472.png)
![4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11173474.png)
![4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11173480.png)
